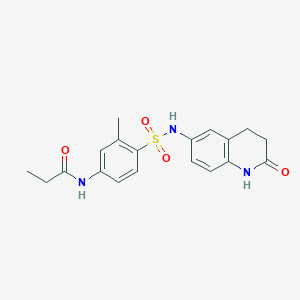

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide

Description

Properties

IUPAC Name |

N-[3-methyl-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-3-18(23)20-14-6-8-17(12(2)10-14)27(25,26)22-15-5-7-16-13(11-15)4-9-19(24)21-16/h5-8,10-11,22H,3-4,9H2,1-2H3,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIUTDMMQKCVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group, and finally the attachment of the propionamide side chain. Key reagents and conditions include:

Quinoline Derivative Synthesis: Starting from 2-methyl-3-nitroaniline, the quinoline ring is constructed using sodium nitrite (NaNO2) and potassium iodide (KI) in a series of reactions.

Sulfonamide Formation: The sulfonamide group is introduced using sulfonyl chlorides under basic conditions.

Propionamide Attachment: The final step involves the coupling of the propionamide side chain using appropriate amide coupling reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized under strong oxidizing conditions.

Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial activity. The quinoline moiety may interact with DNA or proteins, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Key Observations :

- The sulfamoyl linker is a common feature in sulfonamide drugs (e.g., sulfadiazine), but its integration with a tetrahydroquinolinone may improve metabolic stability compared to simpler aryl sulfonamides .

- The 3-methylphenylpropionamide group contrasts with acetamide () or unsubstituted phenylpropanamide (), possibly altering solubility or receptor-binding affinity.

Biological Activity

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O4S |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 922105-50-8 |

The compound features a quinoline moiety, which is known for its diverse biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis. For instance, studies have shown that quinoline derivatives can effectively inhibit the growth of various bacterial strains by targeting their metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties. A notable study demonstrated that derivatives of tetrahydroquinoline could induce apoptosis in cancer cells by activating specific signaling pathways. The sulfonamide group in the structure may enhance this activity by interacting with proteins involved in tumor growth regulation.

Case Studies

- Study on Anticancer Effects : In a controlled study involving various cancer cell lines, this compound showed significant cytotoxicity at concentrations above 10 µM. The compound was found to induce apoptosis through the intrinsic pathway, as evidenced by increased levels of caspase activation and PARP cleavage.

- Inhibition of Bacterial Growth : A comparative study assessed the antimicrobial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited an IC50 value of approximately 15 µM against S. aureus.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA or form adducts that disrupt replication and transcription processes.

- Signal Transduction Modulation : The quinoline structure can influence various signaling pathways that regulate cell survival and proliferation.

Q & A

Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For instance, a central composite design can identify optimal conditions . Post-synthesis purification via column chromatography (e.g., hexane/ethyl acetate gradient) is critical. Intermediate characterization using TLC and NMR ensures structural fidelity at each step. For analogs, Schlenk techniques under inert atmospheres may prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing its structural integrity?

- Methodological Answer : Key methods include:

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and confirm sulfamoyl (-SO₂NH-) connectivity.

- FTIR : Identify carbonyl (C=O, ~1620–1680 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) stretches .

- HPLC-MS : Assess purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

- Methodological Answer : Use the shake-flask method : Saturate solvents (e.g., DMSO, PBS, ethanol) with the compound, filter, and quantify solubility via UV-Vis spectroscopy (λmax ~250–300 nm). Hansen solubility parameters predict solvent compatibility; polar aprotic solvents (DMF, DMSO) typically enhance solubility due to hydrogen bonding with sulfonamide groups .

Q. What protocols are recommended for assessing its stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies (per ICH Q1A guidelines):

- Store at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1B).

- Analyze degradation monthly via HPLC with photodiode array detection. Lyophilization or storage in amber vials under argon at -20°C minimizes hydrolysis/oxidation .

Q. Which in vitro biological screening assays are appropriate for preliminary bioactivity evaluation?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases or proteases with fluorogenic substrates (e.g., ATPase activity).

- Cell viability assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antimicrobial assays : Minimum inhibitory concentration (MIC) against E. coli or C. albicans .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry (Gaussian 09) and calculate HOMO-LUMO gaps to predict redox behavior.

- Molecular docking (AutoDock Vina) : Dock into kinase ATP-binding pockets (PDB: 1ATP) to estimate binding affinities.

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess stability over 100 ns .

Q. What approaches establish structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Synthesize analogs with substitutions on the tetrahydroquinolin-2-one or phenylpropionamide moieties.

- Test bioactivity in dose-response assays and apply partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity.

- 3D-QSAR (CoMFA) : Generate contour maps to guide steric/electrostatic modifications .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity?

- Methodological Answer :

- Validate docking poses with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Perform kinome-wide profiling to identify off-target effects.

- Apply Bayesian inference models to integrate conflicting data and identify confounding variables (e.g., membrane permeability) .

Q. What methodologies identify primary biological targets and mechanisms of action?

- Methodological Answer :

- Chemical proteomics : Use a biotinylated probe for pull-down assays followed by LC-MS/MS to identify binding proteins.

- CRISPR-Cas9 knockout screens : Identify genes essential for compound efficacy.

- Phosphoproteomics : Map kinase signaling perturbations via SILAC labeling .

Q. How can reaction engineering principles improve scale-up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Microreactor systems : Enhance mixing and heat transfer for exothermic steps (e.g., sulfonylation).

- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation.

- CFD simulations : Model fluid dynamics to prevent racemization during chiral center formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.